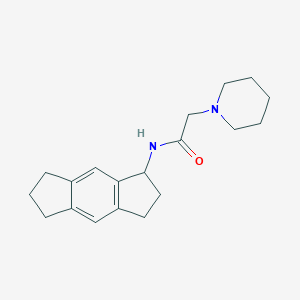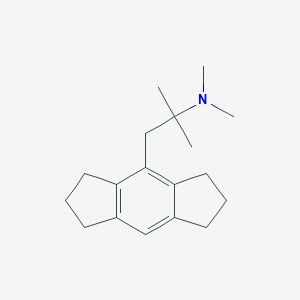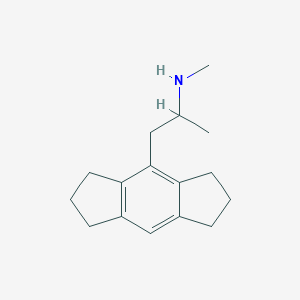![molecular formula C19H18ClFN2S B374728 1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374728.png)
1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepin derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the benzothiepin ring, along with a piperazine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiepin core, followed by the introduction of chloro and fluoro substituents. The final step involves the attachment of the piperazine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to neurological functions .
Comparison with Similar Compounds
Similar Compounds
Zotepine: Another benzothiepin derivative used as an antipsychotic agent.
Suvorexant: A compound with a similar benzothiazole scaffold used as a sleep aid.
Uniqueness
1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which may confer distinct pharmacological properties compared to other benzothiepin derivatives.
Properties
Molecular Formula |
C19H18ClFN2S |
|---|---|
Molecular Weight |
360.9g/mol |
IUPAC Name |
1-(9-chloro-3-fluorobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H18ClFN2S/c1-22-6-8-23(9-7-22)17-10-13-2-3-14(20)11-19(13)24-18-5-4-15(21)12-16(17)18/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
IAMLCAUGORULLB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3)Cl)SC4=C2C=C(C=C4)F |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3)Cl)SC4=C2C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-methoxyphenyl)sulfanyl]benzoate](/img/structure/B374647.png)
![1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374652.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-5-(dimethylamino)pentanenitrile](/img/structure/B374654.png)
![1-(3-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374655.png)
![2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-1-methylethyl decanoate](/img/structure/B374657.png)
![2-Hydroxy-4-(2-hydroxyethyl)-2-[4-(isobutylsulfonyl)phenyl]-4-methylmorpholin-4-ium](/img/structure/B374658.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium](/img/structure/B374659.png)
![4-{[8-(4-Morpholinylmethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-yl]methyl}morpholine](/img/structure/B374660.png)
![1-Methyl-4-({8-[(4-methyl-1-piperazinyl)methyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-yl}methyl)piperazine](/img/structure/B374662.png)
![1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine](/img/structure/B374665.png)


![2-{4-[3-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)propyl]-1-piperazinyl}ethanol](/img/structure/B374668.png)
